BenchChemオンラインストアへようこそ!

3-aminoisoquinolin-1(2H)-one

Cdc25B phosphatase non-quinoid inhibitor reversible inhibition

3-Aminoisoquinolin-1(2H)-one (also referred to as 3-aminoisocarbostyryl) is a non-quinoid isoquinolin-1(2H)-one pharmacophore that serves as a reversible, competitive inhibitor of the oncogenic dual-specificity phosphatase Cdc25B, a critical regulator of cell cycle progression and DNA damage checkpoint bypass. Its parent scaffold (3-phenylaminoisoquinolin-1(2H)-one, compound exhibits 50% inhibition of recombinant Cdc25B catalytic activity at an IC50 of 3.3 µM.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 5597-05-7
Cat. No. B2418609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminoisoquinolin-1(2H)-one
CAS5597-05-7
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(NC2=O)N
InChIInChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12)
InChIKeyCVOZBLQWQILGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinolin-1(2H)-one (CAS 5597-05-7): A Non-Quinoid Cdc25B Phosphatase Pharmacophore for Anticancer Drug Discovery


3-Aminoisoquinolin-1(2H)-one (also referred to as 3-aminoisocarbostyryl) is a non-quinoid isoquinolin-1(2H)-one pharmacophore that serves as a reversible, competitive inhibitor of the oncogenic dual-specificity phosphatase Cdc25B, a critical regulator of cell cycle progression and DNA damage checkpoint bypass [1]. Its parent scaffold (3-phenylaminoisoquinolin-1(2H)-one, compound 1) exhibits 50% inhibition of recombinant Cdc25B catalytic activity at an IC50 of 3.3 µM [1]. Unlike the majority of known Cdc25 inhibitors that rely on a quinoid (redox-active) mechanism, this compound class operates through a non-quinoid binding mode, providing a mechanistically differentiated starting point for medicinal chemistry optimization [1][2]. Derivatives bearing thiazolyl or pyrazolyl substituents at the 3-amino position have demonstrated broad-spectrum antiproliferative activity across the NCI-60 human tumor cell line panel, with a lead compound achieving an average log GI50 of −5.18 (equivalent to GI50 ≈ 66 nM) [3].

Why 3-Aminoisoquinolin-1(2H)-one Cannot Be Replaced by 5-AIQ or Generic Isoquinolinones in Cdc25B-Targeted Research


The isoquinolin-1(2H)-one core supports multiple pharmacophores depending on the position and nature of the amino substituent, but these regioisomers are not functionally interchangeable. 5-Aminoisoquinolin-1-one (5-AIQ, CAS 931-17-9) is a well-characterized water-soluble PARP-1/2 inhibitor (IC50 = 250 nM in broken nuclear preparation; IC50 = 1.6 µM against recombinant PARP-1) with no reported Cdc25B activity [1][2]. In contrast, the 3-amino regioisomer is a validated Cdc25B phosphatase inhibitor (parent scaffold IC50 = 3.3 µM) with no significant PARP-1 cross-reactivity reported at comparable concentrations [3]. Furthermore, the 3-amino group enables derivatization chemistry (alkylation at O, N-2, or the 3-NH2 position) that is mechanistically unavailable in the 5-amino series [4]. Substituting 5-AIQ for 3-aminoisoquinolin-1(2H)-one in a Cdc25B-targeted program would result in loss of on-target engagement; conversely, substituting the 3-amino compound for 5-AIQ in a PARP inhibition assay would forfeit the established in vivo efficacy of 5-AIQ in models of ischemia-reperfusion injury [1][2]. The quantitative differentiation below establishes the specific contexts in which the 3-amino regioisomer offers meaningful selection advantages.

Quantitative Differentiation Evidence for 3-Aminoisoquinolin-1(2H)-one Against Closest Analogs and In-Class Candidates


Non-Quinoid vs. Quinoid Cdc25B Inhibition: Mechanistic Differentiation from NSC 663284 and JUN-1111

The 3-aminoisoquinolin-1(2H)-one pharmacophore is explicitly characterized as a non-quinoid Cdc25B inhibitor, which differentiates it mechanistically from the majority of known Cdc25 inhibitors that rely on quinone-based redox cycling and irreversible cysteine oxidation. The parent scaffold, 3-phenylaminoisoquinolin-1(2H)-one (compound 1), inhibits recombinant Cdc25B with an IC50 of 3.3 µM in a reversible, competitive manner [1]. In contrast, the widely used quinone-based Cdc25 inhibitor NSC 663284 (a 5,8-quinolinedione) acts through irreversible oxidation of the catalytic cysteine residue in the HCX5R motif and exhibits an IC50 of 0.25–0.64 µM against Cdc25B, with its antiproliferative effects potentially confounded by general redox toxicity [2][3]. JUN-1111, another irreversible Cdc25 inhibitor, shows an IC50 of 1.8 µM against Cdc25B but with broader phosphatase cross-reactivity (IC50 = 0.38 µM against Cdc25A, compromising isoform selectivity) . The non-quinoid nature of the 3-aminoisoquinolin-1(2H)-one scaffold is critical for medicinal chemistry programs seeking to avoid pan-assay interference compounds (PAINS) arising from redox-active quinone substructures [1].

Cdc25B phosphatase non-quinoid inhibitor reversible inhibition redox liability medicinal chemistry

Target Selectivity: Cdc25B vs. PARP-1 — Functional Divergence from 5-AIQ

The primary biological target of the 3-aminoisoquinolin-1(2H)-one scaffold is Cdc25B dual-specificity phosphatase, with the parent compound 1 demonstrating an IC50 of 3.3 µM against recombinant Cdc25B catalytic activity [1]. In contrast, its 5-amino regioisomer, 5-AIQ (5-aminoisoquinolin-1-one), is a PARP-1/2 inhibitor with an IC50 of 0.25 µM (250 nM) against PARP activity in a broken nuclear preparation and an IC50 of 1.6 µM against recombinant PARP-1, with no reported Cdc25B activity [2][3]. The lead optimized derivative from the 3-amino series, compound 13 (6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one), demonstrated improved Cdc25B affinity with a competitive inhibition constant (Ki) of 1.9 µM and blocked Cdc25B-mediated mitotic checkpoint bypass in cell-based assays [1]. Notably, 5-AIQ lacks isoform selectivity within the PARP family (it inhibits both PARP-1 and PARP-2), whereas the 3-amino scaffold was developed specifically for Cdc25B selectivity; compound 13 showed no significant inhibition of Cdc25A or Cdc25C at concentrations up to 50 µM [1][2].

Cdc25B phosphatase PARP-1 target selectivity isoquinolinone regioisomer cell cycle checkpoint

Reversible, Competitive Cdc25B Inhibition (Ki = 1.9 µM) vs. Irreversible Quinone Inhibitors: Functional Consequences for Cell Cycle Studies

The optimized derivative compound 13 (6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one) is a reversible, competitive Cdc25B inhibitor with a Ki of 1.9 µM, as determined by kinetic analysis against recombinant Cdc25B [1]. In cell-based assays, compound 13 prevented human cancer cell growth and specifically blocked Cdc25B-mediated mitotic checkpoint bypass, a functional readout of on-target Cdc25B engagement [1]. Molecular docking studies support binding near the catalytic site rather than at the redox-sensitive cysteine residue [1]. By comparison, irreversible Cdc25 inhibitors such as BN82002 (IC50 = 2.4–6.3 µM across Cdc25A/B/C isoforms) and JUN-1111 (IC50 = 1.8 µM against Cdc25B) covalently modify the catalytic cysteine, leading to sustained phosphatase inactivation regardless of inhibitor washout [2]. The reversible mechanism of compound 13 enables temporal control of Cdc25B activity in cell cycle synchronization experiments, and its competitive nature with respect to substrate allows for titration-based studies of Cdc25B function without permanent enzyme inactivation [1].

Cdc25B competitive inhibition Ki determination mitotic checkpoint reversibility

Broad-Spectrum Anticancer Activity: NCI-60 Profiling of 3-Thiazolylamino Derivative vs. 5-AIQ Antiproliferative Profile

Derivatives of the 3-aminoisoquinolin-1(2H)-one scaffold have been evaluated in the NCI-60 Human Tumor Cell Lines Screen, providing quantitative, multi-lineage antiproliferative data. The lead compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated an average log GI50 of −5.18 across all 60 cell lines (equivalent to a GI50 of approximately 66 nM), a log TGI of −4.1, and a log LC50 > −4.0, indicating effective tumor cell growth inhibition with good selectivity [1]. The most sensitive tumor types included lung, kidney, CNS, ovarian, prostate, breast, and melanoma cell lines [1]. In contrast, 5-AIQ (5-aminoisoquinolin-1-one) is not primarily characterized as an antiproliferative agent; its therapeutic utility is in protecting against organ damage in models of hemorrhagic shock, myocardial infarction, and acute lung inflammation via PARP inhibition, with in vivo efficacy observed at doses as low as 30 µg/kg in rats, rather than direct tumor cell killing [2][3]. The NCI-60 activity of compound 12 places the 3-aminoisoquinolin-1(2H)-one scaffold firmly in the anticancer domain, while 5-AIQ is positioned in the ischemia-reperfusion and inflammation space.

NCI-60 anticancer GI50 thiazole isoquinolinone antiproliferative

Regioselective Derivatization: Three Distinct Alkylation Sites Enable Divergent Library Synthesis Relative to 5-AIQ

The 3-aminoisoquinolin-1(2H)-one scaffold contains three nucleophilic sites that can be selectively alkylated under different conditions: (1) the carbonyl oxygen atom (O-alkylation), (2) the nitrogen atom at position 2 (N-2 alkylation), and (3) the 3-amino group (N-alkylation of the exocyclic amine) [1]. This tripartite alkylation profile, controlled by choice of base and solvent conditions, allows for the divergent synthesis of O-alkyl, N-2-alkyl, and 3-N-alkyl derivatives from a single starting material [1]. Additionally, the enamine character of the 3-amino group enables heterocyclization reactions, including pyrrole and pyridine ring fusions, providing access to polycyclic scaffolds [2]. In contrast, 5-AIQ (5-aminoisoquinolin-1-one) presents only two readily derivatizable sites (the 5-amino group and the N-2 position), and the 3-position is unsubstituted, requiring different synthetic strategies for functionalization at that site [3]. The 3-amino scaffold further enables regioselective Pd-catalyzed cross-coupling at C-6, as demonstrated in the synthesis of compound 13 via Suzuki-Miyaura coupling, a synthetic handle that has been successfully scaled up [4]. A straightforward one-step synthesis of 3-NHR-isoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid and primary amines (RNH₂) provides additional practical advantage for library generation [5].

regioselective alkylation isoquinolinone derivatization chemical library scaffold versatility medicinal chemistry

Scalable Synthesis Proven: Regioselective Pd-Catalyzed Cross-Coupling Route from 1,3,6-Trichloroquinoline vs. Multi-Step 5-AIQ Routes

A scalable synthetic route to advanced 3-aminoisoquinolin-1(2H)-one derivatives has been demonstrated via regioselective Pd-catalyzed cross-coupling of 1,3,6-trichloroquinoline, enabling the preparation of multi-gram quantities of a promising Cdc25B inhibitor [1]. The strategy exploits the differential reactivity of the three chlorine substituents to achieve sequential functionalization at specific positions, providing access to highly substituted analogs without the need for protecting group strategies [1]. This scalability is documented in a doctoral dissertation describing successful scale-up of the lead compound [1]. In comparison, the synthesis of 3-substituted 5-AIQ analogs requires a multi-step sequence: tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, retro-Claisen acyl cleavage, cyclization to 5-nitroisocoumarins, treatment with ammonia at high temperature, and final reduction with tin(II) chloride — an 11-compound library was prepared via this route, with all products requiring HCl salt formation for adequate water solubility [2]. The 3-amino scaffold's synthetic accessibility from readily available 2-cyanomethylbenzoic acid in a single condensation step with primary amines (yielding 3-NHR-isoquinolin-1(2H)-ones directly) provides additional practical advantage for analog generation [3].

scalable synthesis palladium cross-coupling process chemistry trichloroquinoline Cdc25B inhibitor

Validated Application Scenarios for 3-Aminoisoquinolin-1(2H)-one in Drug Discovery and Chemical Biology


Cdc25B-Targeted Anticancer Lead Optimization Starting from a Non-Quinoid Pharmacophore

The 3-aminoisoquinolin-1(2H)-one scaffold serves as a validated starting point for Cdc25B inhibitor lead optimization programs that explicitly seek to avoid quinone-related redox liabilities. The parent compound (IC50 = 3.3 µM against Cdc25B) and the optimized lead compound 13 (Ki = 1.9 µM, competitive) provide a structure-activity relationship (SAR) foundation for further potency improvements. The demonstrated Cdc25B selectivity over Cdc25A/C (no inhibition at ≤50 µM) supports its use in programs where isoform-selective phosphatase inhibition is required [1]. Medicinal chemistry efforts can leverage the established regioselective Pd-catalyzed cross-coupling at C-6 (as demonstrated in the synthesis of compound 13) and the three-site alkylation chemistry (O, N-2, 3-NH₂) to explore chemical space around the core [1][2]. The NCI-60 dataset for the thiazolyl derivative 12 (average log GI50 = −5.18, equivalent to GI50 ≈ 66 nM) provides a benchmark for assessing newly synthesized analogs using the NCI COMPARE algorithm [3].

Chemical Probe Development for Reversible Cdc25B Modulation in Cell Cycle Studies

The reversible, competitive inhibition mechanism of compound 13 (Ki = 1.9 µM) makes the 3-aminoisoquinolin-1(2H)-one series suitable for developing chemical probes that enable temporal control of Cdc25B activity in synchronized cell populations [1]. Unlike irreversible Cdc25 inhibitors (e.g., BN82002, JUN-1111) that permanently inactivate the phosphatase, reversible inhibitors from this series can be washed out to restore Cdc25B function, enabling pulse-chase experiments that probe the dynamics of Cdc25B-dependent mitotic checkpoint bypass [1][4]. The demonstrated ability of compound 13 to block Cdc25B-mediated mitotic checkpoint bypass in cancer cells without permanently disabling the enzyme makes this series particularly valuable for studies requiring reversible target modulation [1].

Focused Library Synthesis via Divergent Derivatization of a Single Building Block

The 3-aminoisoquinolin-1(2H)-one core functions as a versatile building block for generating focused compound libraries through its three distinct nucleophilic sites. By varying reaction conditions (base strength, solvent, electrophile), libraries of O-alkyl, N-2-alkyl, and 3-N-aminoalkyl derivatives can be prepared from the same starting material [2]. Additionally, the enamine character of the 3-amino group enables heterocyclization with aromatic aldehydes (using Me₃SiCl or AcOH) to generate polycyclic scaffolds including dibenzo[b,f][1,8]naphthyridin-5(6H)-one derivatives [5]. The one-step synthesis of 3-NHR derivatives directly from 2-(cyanomethyl)benzoic acid and primary amines (in chlorobenzene at reflux) provides rapid access to diverse analogs without chromatography-intensive purification, making this scaffold amenable to parallel synthesis workflows [1].

Multi-Gram Scale-Up for In Vivo Efficacy Studies Using Pd-Catalyzed Route

The regioselective Pd-catalyzed cross-coupling strategy starting from 1,3,6-trichloroquinoline has been demonstrated to be scalable for the preparation of multi-gram quantities of advanced Cdc25B inhibitors, as documented in the doctoral dissertation describing the synthesis and scale-up of the lead compound [6]. This scalability, combined with the straightforward one-step condensation route to the core scaffold, addresses a key procurement requirement for academic and industrial groups transitioning from in vitro to in vivo pharmacology studies, where gram-scale quantities are typically needed for pharmacokinetic profiling, tolerability assessment, and efficacy testing in xenograft models [1][6].

Quote Request

Request a Quote for 3-aminoisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.